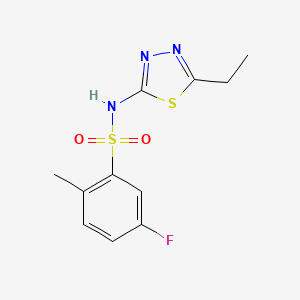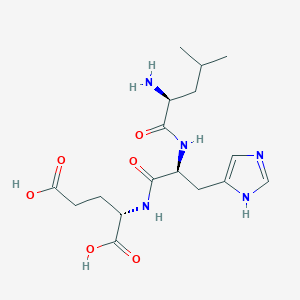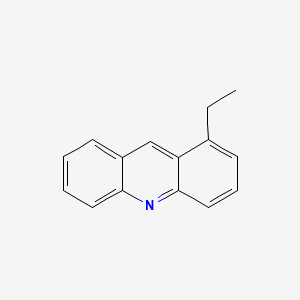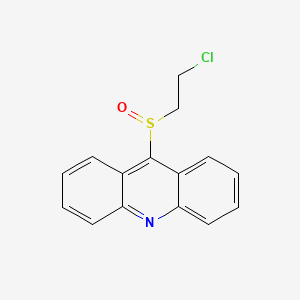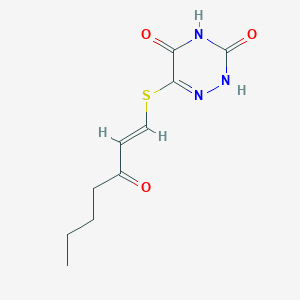
Ethylacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylacridine is an organic compound belonging to the acridine family, characterized by a nitrogen-containing heterocyclic structure Acridines are known for their broad range of biological activities and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylacridine can be synthesized through several methods. One common approach involves the alkylation of acridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Reactants: Acridine and ethyl halide (e.g., ethyl bromide or ethyl chloride)
Catalyst: A strong base such as sodium hydroxide or potassium hydroxide
Solvent: Anhydrous ethanol or dimethyl sulfoxide
Conditions: Refluxing the mixture at elevated temperatures (around 80-100°C) for several hours
Industrial Production Methods: Industrial production of 1-ethylacridine often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
1-Ethylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of acridine derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroacridine derivatives.
Substitution: Electrophilic substitution reactions are common, where 1-ethylacridine reacts with electrophiles like halogens or nitro groups, leading to substituted acridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst
Major Products:
- Oxidation products: Acridine derivatives with hydroxyl or carbonyl groups
- Reduction products: Dihydroacridine derivatives
- Substitution products: Halogenated or nitro-substituted acridines
Scientific Research Applications
1-Ethylacridine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe for studying biological molecules and cellular processes.
Medicine: Explored for its anticancer properties, particularly as a DNA intercalator that can inhibit the activity of topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-ethylacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, inhibiting the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s planar structure allows it to insert between DNA base pairs, leading to the stabilization of DNA-topoisomerase complexes and ultimately causing cell death in rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
1-Ethylacridine can be compared with other acridine derivatives, such as:
Acridine: The parent compound, known for its broad range of biological activities and industrial applications.
9-Aminoacridine: A derivative with potent antimicrobial and anticancer properties.
Amsacrine: A clinically used anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Uniqueness of 1-Ethylacridine: 1-Ethylacridine stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with biological targets and different pharmacokinetic properties compared to other acridine derivatives.
Properties
CAS No. |
875213-88-0 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-7-5-9-15-13(11)10-12-6-3-4-8-14(12)16-15/h3-10H,2H2,1H3 |
InChI Key |
DAYRZZGPASHLDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=NC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


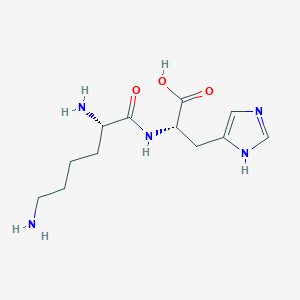
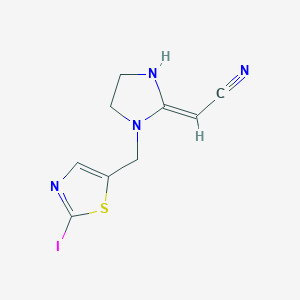
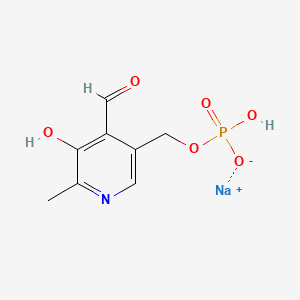
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
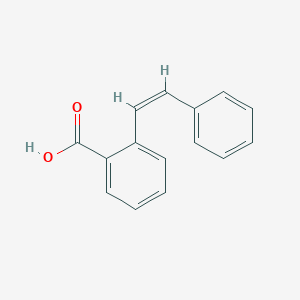
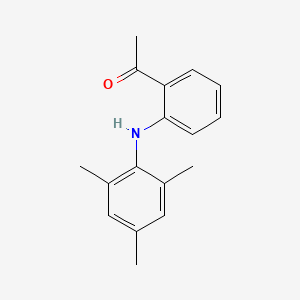
![Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12930554.png)
